
1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol
Descripción general
Descripción
1,4-Bis(trifluoromethyl)benzene is a chemical compound used as a new acceptor with hydrogen bonding sites in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . It’s used as an emitter exhibiting thermally activated delayed fluorescence .
Molecular Structure Analysis
The molecules of 1,4-Bis(trifluoromethyl)benzene exhibit large dihedral angles between the donor and acceptor moieties which are close to 80° . This was shown by single crystal X-ray analysis and theoretical calculations .Physical And Chemical Properties Analysis
1,4-Bis(trifluoromethyl)benzene is a liquid at 20°C . It has a molecular weight of 214.11 , a boiling point of 117°C , and a flash point of 22°C . It has a density of 1.39 and a refractive index of 1.38 .Aplicaciones Científicas De Investigación
Catalysis and Polymer Synthesis
Research has identified tris(pentafluorophenyl)borane as an effective catalyst in the synthesis of optically active, SiO-containing polymers, demonstrating superior control over chemical and stereoregular structures, with potential implications for materials science and engineering (Zhou & Kawakami, 2005). This suggests a broader application of fluorinated compounds, including 1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol, in the development of advanced polymeric materials with controlled properties.
Organic Synthesis and Material Properties
Another study highlighted the use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction with alkynes, leading to substituted cyclobutenes. This process, remarkable for its mild and facile conditions, underscores the potential of fluorinated compounds in organic synthesis, offering a pathway to novel structures and materials (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Electrochemical Applications
Research into the electrochemical oxidation of bis(trifluoromethylsulfonyl)imide anion in ionic liquids at anaerobic conditions demonstrated the in situ generation of a platinum catalyst that facilitates the selective electrooxidation of methanol. This innovative strategy leverages the unique properties of fluorinated anions for the development of new electrocatalytic processes, which could have implications for energy conversion and storage technologies (Tang, Wang, Chi, Sevilla, & Zeng, 2016).
Advancements in Polymer Chemistry
The synthesis and characterization of new fluorine-containing polyethers from a highly fluorinated monomer (12F-FBE) demonstrates the role of fluorinated compounds in creating materials with low dielectric constants and high thermal stability, relevant for electronic applications (Fitch et al., 2003). These materials' properties are crucial for advancing technologies in electronics and material science, indicating the value of research into fluorinated compounds like this compound.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6O2/c19-17(20,21)15(25,13-7-3-1-4-8-13)11-12-16(26,18(22,23)24)14-9-5-2-6-10-14/h1-10,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQSBSWIGDWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379318 | |
| Record name | 1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247170-26-9 | |
| Record name | 1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



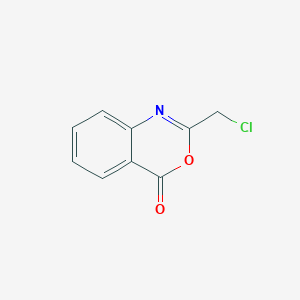
![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)
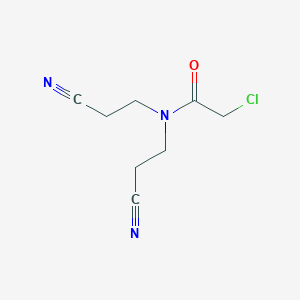
![2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1621364.png)

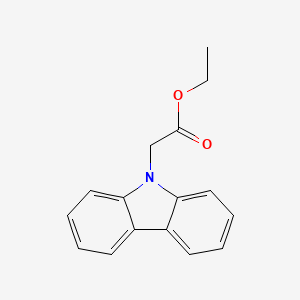

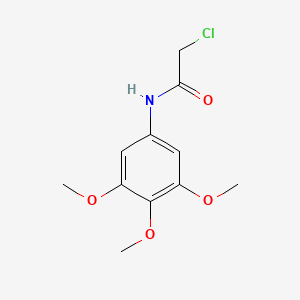
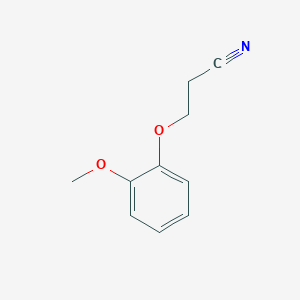

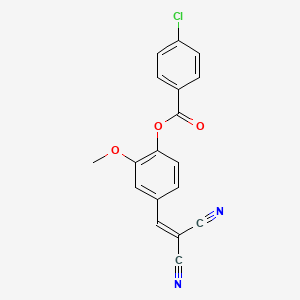
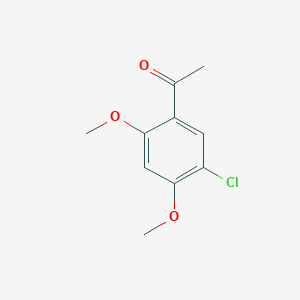

![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)